molecular formula C23H29IN4O2 B13773756 4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide CAS No. 77587-86-1

4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide

Cat. No.: B13773756
CAS No.: 77587-86-1
M. Wt: 520.4 g/mol
InChI Key: GNHRXEMHAXDENU-UHFFFAOYSA-N
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Description

4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide is a complex organic compound that features a unique combination of imidazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form the imidazole ring . This reaction can be catalyzed by nickel and involves proto-demetallation, tautomerization, and dehydrative cyclization . The indole moiety can be introduced through a separate synthetic route, often involving the Fischer indole synthesis.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as erbium triflate can enhance the efficiency of the synthesis . Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazole and indole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and indole positions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . Reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane and ethanol.

Major Products

The major products formed from these reactions include various substituted imidazole and indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately disrupting protein synthesis . This leads to interference with DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide lies in its combination of imidazole and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

77587-86-1

Molecular Formula

C23H29IN4O2

Molecular Weight

520.4 g/mol

IUPAC Name

4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide

InChI

InChI=1S/C23H28N4O2.HI/c1-3-6-21(28)27(23-24-13-14-25-23)15-19-18-7-4-5-8-20(18)26-22(19)16-9-11-17(29-2)12-10-16;/h4-5,7-12,21,26,28H,3,6,13-15H2,1-2H3,(H,24,25);1H

InChI Key

GNHRXEMHAXDENU-UHFFFAOYSA-N

Canonical SMILES

CCCC([NH+](CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC)C4=NCCN4)O.[I-]

Origin of Product

United States

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